molecular formula C16H16O2 B1338678 3'-Methoxy-3-phenylpropiophenone CAS No. 76106-76-8

3'-Methoxy-3-phenylpropiophenone

Cat. No.: B1338678
CAS No.: 76106-76-8
M. Wt: 240.3 g/mol
InChI Key: UGWKQZILABRHBC-UHFFFAOYSA-N
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Description

3-Methoxy-3-phenylpropiophenone, also known as MMPP, is a synthetic organic compound belonging to the class of propiophenones. It is a white crystalline solid with a molecular formula of C14H14O2. MMPP is an important intermediate in the synthesis of various pharmaceuticals, including antihistamines, antibiotics, and antifungals. It is also used in the production of dyes, fragrances, and cosmetics.

Scientific Research Applications

Antiarrhythmic Activity

3'-Methoxy-3-phenylpropiophenone derivatives demonstrate significant antiarrhythmic properties. For instance, 2"-Diethylaminoethoxy-3-phenylpropiophenone hydrochloride (I) (Dialicor or Etafone) shows antiarrhythmic, spasmolytic, and local-anesthetic activity. The analogs of Etafone synthesized through 4-hydroxycoumarin derivatives exhibit reduced toxicities and enhanced coronary-dilating and local-anesthetic activities (Nikolaevskii et al., 1989).

Photochemical Studies

The photochemistry of p-methoxy-β-phenylpropiophenone is influenced by cyclodextrin complexation. This interaction with β- or γ-cyclodextrins results in protection from external water-soluble quenchers, such as nitrite or cupric ions, and impacts the triplet lifetime of the included ketone (Netto-Ferreira & Scaiano, 1988).

Synthesis of Complex Compounds

This compound is used in the synthesis of complex chemical structures. For example, it plays a role in the desulphurization of 3,4-Diaryl-2H-1-benzothiopyrans to produce various 1,1,2-Triarylalk-1-enes (Collins & Hobbs, 1974).

Development of Novel Polymers

A bisphenol monomer, (3-methoxy)phenylhydroquinone, derived from this compound, has been utilized in the development of fully aromatic poly(aryl ether ketone)s. These polymers exhibit high molecular mass, good solubility, high glass transition temperatures, and excellent thermal stability (Yue et al., 2007).

Pharmaceutical Intermediates

It is also involved in the synthesis of pharmaceutical intermediates like p-methoxyphenyl) 7-methoxy 1-hydroxy 3-naphthalenecarbonylic acid, demonstrating its utility in the pharmaceutical industry (Yu Ma, 2000).

Safety and Hazards

The safety data sheet for a similar compound, 4`-Methoxypropiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWKQZILABRHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458778
Record name 3'-METHOXY-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76106-76-8
Record name 3'-METHOXY-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

14.9 g (0.05 mole) of potassium dichromate in a mixture of 50 ml of water and 10 ml of concentrated sulfuric acid were added to a solution of 34 g (0.14 mole) of 1-(3-methoxyphenyl)-3-phenylpropan-1-ol in 500 ml of ether while cooling with ice and stirred overnight at 20° C. The aqueous, green phase was separated and extracted twice with 100 ml of ether each time. The combined ether extracts were dried over sodium sulfate and the solvent was then removed in vacuo. 28.0 g (83%) of the compound 1-(methoxyphenyl)-3-phenylpropan-1-one were obtained as a yellow oil, which was reacted further without prior purification.
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
1-(3-methoxyphenyl)-3-phenylpropan-1-ol
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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